molecular formula C15H19NO2 B1612593 Methyl 2-(1-benzylpiperidin-4-ylidene)acetate CAS No. 206558-34-1

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate

Cat. No.: B1612593
CAS No.: 206558-34-1
M. Wt: 245.32 g/mol
InChI Key: CRQTYUQYSCIZHK-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate is an organic compound with the molecular formula C15H19NO2. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is often used as a building block in the synthesis of various pharmaceuticals and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate typically involves the reaction of 1-benzylpiperidine with methyl acetoacetate under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate can be compared with other piperidine derivatives, such as:

    1-Benzylpiperidine: A simpler compound with similar structural features but different pharmacological properties.

    4-Benzylpiperidine: Another related compound with distinct chemical and biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(1-benzylpiperidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQTYUQYSCIZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592348
Record name Methyl (1-benzylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206558-34-1
Record name Methyl (1-benzylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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